2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-7-8-17(9-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)12-20(28)25-16-5-4-6-18(10-16)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILGOVDQCVOULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Cyclocondensation with HCl Gas
A widely adopted method involves reacting 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole (1 ) with cyanoacetamide in dioxane under HCl gas. The reaction proceeds via imidate intermediate formation, followed by cyclization to yield 1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (2 ).
Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes. A mixture of 1 and cyanoacetamide in DMF subjected to 150 W microwave irradiation at 120°C for 15 min achieves 89% yield of 2 , minimizing side products.
Functionalization at the C5 Position
Alkylation with Bromoacetyl Chloride
The C5 position of 2 undergoes alkylation using bromoacetyl chloride to install the acetamide precursor.
Procedure :
Coupling with 3-Methoxyaniline
Intermediate 3 reacts with 3-methoxyaniline via nucleophilic aromatic substitution (SNAr) to form the target acetamide.
Optimized Conditions :
- Solvent : DMF, 80°C, 12 h
- Catalyst : KI (10 mol%)
- Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane:EtOAc 3:1)
- Yield : 68%
Alternative Pathway: One-Flask Vilsmeier-Heterocyclization
A streamlined approach adapts the Vilsmeier reagent (PBr₃/DMF) to simultaneously form the pyrimidinone ring and introduce the acetamide side chain.
Steps :
- Vilsmeier Amidination : 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole reacts with PBr₃/DMF to generate a formamidine intermediate.
- Heterocyclization : Hexamethyldisilazane (3 equiv) induces cyclization at 70°C, yielding 2 directly.
- In Situ Alkylation : Bromoacetyl chloride added post-cyclization affords 3 , followed by SNAr with 3-methoxyaniline.
Advantages :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-d]pyrimidinone core and dihedral angles between substituents (83.5° for 3,4-dimethylphenyl and 76.2° for acetamide).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Purification Complexity | Scalability |
|---|---|---|---|---|
| Conventional HCl | 68 | 18 h | Moderate | High |
| Microwave | 89 | 0.5 h | Low | Moderate |
| One-Flask Vilsmeier | 74 | 8 h | Low | High |
Key Observations :
- Microwave irradiation significantly improves efficiency but requires specialized equipment.
- The one-flask method balances yield and practicality for industrial-scale synthesis.
Challenges and Optimization Strategies
Regiochemical Control
Competing cyclization pathways may yield isomeric by-products. Employing bulky bases (e.g., DBU) suppresses N7 alkylation, favoring C5 selectivity.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr kinetics for acetamide coupling, while THF minimizes side reactions during alkylation.
Protecting Group Strategies
Temporary protection of the 3-methoxyphenyl amine with Boc groups prevents undesired Michael additions during alkylation, though adds synthetic steps.
Industrial-Scale Considerations
- Cost Analysis : Bromoacetyl chloride ($45/mol) and 3-methoxyaniline ($28/mol) dominate raw material costs.
- Green Chemistry Metrics :
- Waste Streams : Aqueous HCl and DMF require neutralization and distillation recovery, respectively.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance:
- Mechanism : These compounds may inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival and growth.
- Case Studies : In vitro studies have shown effectiveness against various cancer cell lines, including colon and lung tumors. The compound's structure allows for interaction with key proteins involved in cancer progression.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : Animal studies have demonstrated reduced inflammation in models of rheumatoid arthritis and other inflammatory conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties:
- Mechanism : It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Studies : Laboratory tests have shown activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, leading to the disruption of its kinase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be compared to related pyrazolo-pyrimidine derivatives documented in recent literature (Table 1). Key differences lie in substituent groups, molecular weight, and synthetic pathways.
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations:
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl group in , which may improve tissue penetration but reduce aqueous solubility.
- The 3-methoxyphenyl acetamide moiety in the target compound provides moderate polarity, balancing solubility and target binding, unlike the trifluoromethylphenyl group in , which prioritizes metabolic resistance.
Synthetic Pathways: Derivatives with phenyl or substituted phenyl groups at R1 (e.g., ) are synthesized via analogous routes involving α-chloroacetamide intermediates . The presence of diazenyl or phenoxy groups (e.g., ) requires additional steps, such as azo coupling or etherification, increasing synthetic complexity.
Structural-Activity Trends :
- Electron-donating groups (e.g., methoxy) at R2 enhance hydrogen-bonding capacity, critical for interactions with polar enzyme active sites.
- Bulkier substituents (e.g., 3,4-dimethylphenyl) at R1 may sterically hinder binding to flat catalytic pockets but improve selectivity for allosteric sites.
Research Findings and Implications
For instance, the 4-fluorophenyl derivative in demonstrated nanomolar IC50 values in preliminary kinase assays, attributed to its electron-deficient aromatic system. In contrast, the target compound’s 3-methoxyphenyl group could favor interactions with oxygen-rich binding sites, such as ATP pockets in kinases.
Further studies should prioritize:
- Solubility optimization : Introducing polar groups (e.g., hydroxyl) without compromising lipophilicity.
- In vitro profiling : Screening against kinase panels to validate selectivity.
Biological Activity
The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in anticancer therapies. This article synthesizes current research findings and case studies focusing on the biological activity of this compound.
Chemical Structure and Synthesis
The structure of the compound features a pyrazolo[3,4-d]pyrimidine core, which is recognized for its bioisosteric properties related to purine. This scaffold is essential in medicinal chemistry due to its ability to inhibit various kinases involved in cancer progression.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 3,4-Dimethylphenyl and 3-methoxyphenyl groups |
| Functional Groups | Acetamide and keto group |
Anticancer Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
- Inhibition of Kinases : These compounds act as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), crucial for cell proliferation and survival. For instance, compounds similar to the target compound have demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
- Induction of Apoptosis : Studies reveal that these compounds can induce apoptosis in cancer cells. For example, a derivative was shown to effectively inhibit tumor growth in MCF-7 models by inducing cancer cell apoptosis and suppressing cell cycle progression .
- Molecular Docking Studies : Molecular docking analyses have elucidated the binding affinities and interaction modes of these compounds with target proteins. The docking studies suggest that the designed compounds interact with key residues of EGFR-TK through both covalent and non-covalent interactions .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities:
- Anti-inflammatory Activity : Some derivatives have shown promising anti-inflammatory effects comparable to standard anti-inflammatory drugs .
- Antibacterial and Antifungal Activities : Pyrazole derivatives are also noted for their antibacterial and antifungal properties, making them versatile candidates for further pharmacological exploration .
Case Study 1: Antitumor Evaluation
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell line MCF7. Among twenty synthesized derivatives, one compound exhibited an IC50 value of 23 µM, demonstrating significant antitumor activity compared to doxorubicin .
Case Study 2: Molecular Mechanism Exploration
Another investigation focused on the molecular mechanisms underlying the anticancer effects of these compounds. The study highlighted the role of apoptosis induction via caspase-3 activation as a critical pathway influenced by the pyrazolo[3,4-d]pyrimidine scaffold .
Q & A
What are the common synthetic routes for preparing this compound, and how can purity be optimized?
Classification: Basic
Answer:
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides. Subsequent steps introduce the 3,4-dimethylphenyl and 3-methoxyphenyl acetamide groups through nucleophilic substitution or coupling reactions . To optimize purity:
- Use high-purity starting materials and anhydrous conditions.
- Employ column chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water mixtures) for purification.
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity (>95%) using HPLC .
Which spectroscopic methods are most reliable for confirming its structural integrity?
Classification: Basic
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.1–7.8 ppm for dimethylphenyl groups; carbonyl signals at δ 165–170 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 447.18 for C₂₄H₂₃N₅O₃) .
- IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
What in vitro assays are recommended for initial biological activity screening?
Classification: Basic
Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to test inhibition of kinases (e.g., Aurora kinases) due to the pyrazolopyrimidine scaffold’s kinase-targeting potential .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Binding Affinity Studies: Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., EGFR) .
How do substituent variations impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Classification: Advanced
Answer:
- Substituent Effects: The 3-methoxyphenyl group enhances solubility, while the 3,4-dimethylphenyl moiety improves target binding via hydrophobic interactions .
- SAR Methodology:
- Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups).
- Test activity in kinase inhibition and cytotoxicity assays.
- Use computational docking (e.g., AutoDock Vina) to correlate substituent properties with binding energy .
How should researchers resolve contradictions in reported biological activity data?
Classification: Advanced
Answer:
- Replicate Assays: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Characterize Compound Stability: Use LC-MS to check for degradation products under assay conditions .
- Cross-Validate Targets: Perform siRNA knockdown or CRISPR knockout of putative targets to confirm mechanistic relevance .
What advanced techniques elucidate its mechanism of action at the molecular level?
Classification: Advanced
Answer:
- X-ray Crystallography: Resolve co-crystal structures with target kinases to identify binding motifs (e.g., hinge-region hydrogen bonds) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for target interactions .
- Phosphoproteomics: Use SILAC labeling to map downstream signaling pathways affected by kinase inhibition .
How can solubility limitations be addressed in in vivo studies?
Classification: Advanced
Answer:
- Formulation Strategies: Use co-solvents (e.g., PEG 400/Cremophor EL) or nanoemulsions to enhance bioavailability .
- Pro-Drug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Salt Formation: Explore hydrochloride or mesylate salts for better crystallinity .
What computational tools predict its pharmacokinetic and toxicity profiles?
Classification: Advanced
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate parameters like logP (e.g., ~3.2), BBB permeability, and CYP450 inhibition .
- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .
- Molecular Dynamics (MD): Simulate binding stability in physiological conditions (e.g., 100 ns simulations with GROMACS) .
What challenges arise during scale-up synthesis, and how are they mitigated?
Classification: Advanced
Answer:
- Key Challenges: Low yields in cyclization steps, exothermic reactions, and byproduct formation .
- Mitigation Strategies:
- Optimize reaction stoichiometry using Design of Experiments (DoE).
- Implement flow chemistry for controlled temperature and mixing .
- Use inline FTIR for real-time monitoring of intermediates .
How is target selectivity assessed against related kinases or enzymes?
Classification: Advanced
Answer:
- Kinome-Wide Profiling: Use panels like Eurofins’ KinaseProfiler to test inhibition across 400+ kinases at 1 µM .
- Selectivity Index (SI): Calculate IC₅₀ ratios between primary targets (e.g., Aurora A) and off-targets (e.g., CDK2) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by measuring thermal stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
